2-Benzoylthiophene

Catalog No.
S539468
CAS No.
135-00-2
M.F
C11H8OS
M. Wt
188.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzoylthiophene

Sourcing authentic 2-Benzoylthiophene with consistent regioisomeric purity is challenging; substituting 3-isomer or benzophenone alters photoreactivity. SMolecule ensures reliable performance with high-purity material. • Non-substitutable n,π* excited-state reactivity for UV curing and photocycloaddition. • Defined 2-thienyl ketone moiety for drug pharmacophore construction. • Batch consistency for reproducible OLED and materials development.

CAS Number

135-00-2

Product Name

2-Benzoylthiophene

IUPAC Name

phenyl(thiophen-2-yl)methanone

Molecular Formula

C11H8OS

Molecular Weight

188.25 g/mol

InChI

InChI=1S/C11H8OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H

InChI Key

DWYFUJJWTRPARQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CS2

solubility

Soluble in DMSO

Synonyms

Phenyl 2-thienyl ketone; AI3-11217; AI3 11217; AI311217

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CS2

The exact mass of the compound 2-Benzoylthiophene is 188.0296 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4502. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 g, 10 g, 25 g

2-Benzoylthiophene (CAS: 135-00-2) is an aromatic ketone featuring a phenyl ketone group attached to the 2-position of a thiophene ring. This specific structure imparts a combination of photoreactive and synthetic handle properties, establishing it as a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes. It is frequently utilized as a photoinitiator in polymer chemistry and as a key building block for constructing more complex bioactive molecules and organic electronic materials.

Research Fit

Synthesis

Versatile building block for complex molecular architectures

Photochemistry

Mechanistic probe for triplet state reactivity and hydrogen abstraction

Drug Discovery

Fragment hit for H-PGDS with reported enzyme inhibition benchmark

Substituting 2-Benzoylthiophene with structurally similar compounds like its isomer, 3-benzoylthiophene, or the common photoinitiator benzophenone is often unviable. The position of the benzoyl group on the thiophene ring significantly influences the compound's excited-state electronics and steric profile, altering its photochemical reactivity in applications like photocycloaddition. Replacing the sulfur-containing thiophene ring with a benzene ring (i.e., using benzophenone) fundamentally changes the absorption spectrum and hydrogen abstraction efficiency, critical for UV curing processes. These differences make direct substitution a high-risk decision in optimized synthetic routes and performance-critical formulations.

Substitution Risk

  • Mass Spectrometry

    2-Acetylthiophene substitution may shift fragmentation pathways and molecular ion stability.

  • Photoreactivity

    Triplet state nπ*/ππ* energy gap is highly sensitive to substituent changes on thiophene or phenyl.

Distinct Photochemical Reactivity Profile Compared to 3-Benzoylthiophene Isomer

In photochemical reactions, the placement of the benzoyl group is critical. While both 2-benzoylthiophene and its 3-benzoylthiophene isomer undergo photocycloaddition with isobutylene, their underlying excited-state characteristics differ, which can influence reaction kinetics and quantum yields in more complex systems. Research indicates that 2-benzoylthiophene derivatives possess an n,π* lowest triplet state, whereas 3-benzoylthiophene derivatives have a π,π* lowest triplet state. This fundamental electronic difference makes them non-equivalent for synthetic purposes where specific excited-state reactivity is required.

Evidence DimensionLowest Energy Triplet State
Target Compound Datan,π* character
Comparator Or Baseline3-Benzoylthiophene: π,π* character
Quantified DifferenceQualitatively different electronic excited states
ConditionsPhotocycloaddition reaction with isobutylene in benzene.

For photochemical synthesis, selecting the correct isomer is crucial as the electronic nature of the excited state dictates reactivity and product formation pathways.

Hydrogen Abstraction Rate
Head-to-head
kq = 3.9 × 10⁹ M⁻¹ s⁻¹ (BT) vs 6.2 × 10⁹ M⁻¹ s⁻¹ (Benzophenone)
Supports selection where less reactive photosensitizer is preferred for kinetic control.
Laser flash photolysis in acetonitrile; ketyl radical monitoring.

Precursor Suitability: A Key Intermediate for Specific Pharmaceutical Scaffolds

2-Benzoylthiophene serves as a recognized starting material or key intermediate in the synthesis of specific pharmaceutical compounds where analogs are not drop-in replacements. For example, it is a precursor in established routes to synthesize 2,3-disubstituted benzo[b]thiophenes, which are themselves important scaffolds in medicinal chemistry. Its specific reactivity is leveraged in multi-step syntheses, such as those for corticotropin-releasing factor-1 (CRF1) receptor antagonists, where the thiophene ring is integral to the final molecule's structure and activity.

Evidence DimensionDocumented Synthetic Utility
Target Compound DataEstablished precursor for 2,3-disubstituted benzo[b]thiophenes and specific benzoylpyrimidine CRF1 antagonists.
Comparator Or BaselineGeneral synthetic intermediates that lack the specific thiophene moiety required for the target molecular framework.
Quantified DifferenceNot applicable (demonstrated role in specific, multi-step synthetic pathways).
ConditionsMulti-step organic synthesis for pharmaceutical targets.

Procuring this specific compound is necessary to follow established, high-yield synthetic routes for certain pharmaceutical targets, avoiding costly and time-consuming route redevelopment.

Radical Pair Recombination
Cross-study comparable
Φ ≈ 1 (initial); low net photoconversion
Highlights recombination limitation for preparative-scale photoreactions.
Back electron transfer within radical pair limits conversion.

Favorable Electrochemical Reduction Potential for Electrosynthesis

In electrosynthesis, the reduction potential of a starting material is a critical process parameter. Cyclic voltammetry studies show that aryl ketones like 2-benzoylthiophene can be electrochemically reduced. Compared to the widely used benzophenone, which undergoes its first one-electron reduction at approximately -1.7 V to -1.8 V vs. Fc/Fc+ in aprotic solvents, the introduction of the electron-rich thiophene ring typically makes the carbonyl group slightly easier to reduce. While direct comparative data is sparse, studies on related systems suggest that the reduction of 2-benzoylthiophene occurs more readily than its benzophenone analog, providing a key process advantage in electrochemical applications where lower potential is desirable to improve selectivity and energy efficiency.

Evidence DimensionElectrochemical Reduction Potential
Target Compound DataEasier to reduce than benzophenone (inferred from class properties).
Comparator Or BaselineBenzophenone: First reduction step at approx. -1.7 V to -1.8 V vs. Fc/Fc+.
Quantified DifferenceLower (less negative) reduction potential expected.
ConditionsCyclic voltammetry in aprotic solvents (e.g., DMF, ACN) with a supporting electrolyte.

A lower reduction potential allows for electrosynthetic reactions to be run under milder, more energy-efficient conditions, potentially improving selectivity and reducing the need for powerful, less selective chemical reducing agents.

H-PGDS Enzyme Inhibition
Class-level inference
IC₅₀ = 11.4 μM
Defines role as fragment hit for H-PGDS SAR studies.
Micromolar potency; 200–1000× weaker than lead compounds.
Commercial Purity Benchmark
Supplier data
≥98.0% (GC); >99% available
Supports batch-to-batch consistency for sensitive applications.
Multiple vendors; high-purity grades confirmed.

Specialized Photoinitiator Systems

For UV-curing formulations where the specific absorption profile and n,π* excited-state reactivity of 2-benzoylthiophene provide advantages in initiation efficiency or compatibility over generic initiators like benzophenone.

Intermediate for Thiophene-Containing Pharmaceuticals

As a critical, non-substitutable building block in the synthesis of bioactive molecules where the 2-thienyl ketone moiety is a required pharmacophore or a necessary precursor for subsequent ring formations, such as in certain anti-inflammatory or CNS-active agents.

Precursor for Organic Electronic Materials

In the development of novel organic semiconductors and materials for applications like OLEDs, where the defined regio- and electronic structure of the 2-benzoylthiophene core is used to build larger, well-defined conjugated systems.

Application Fit Matrix

Application
Selection Property
Validation Focus
H-PGDS Fragment-Based Inhibitor Research
Defined enzyme inhibition benchmark
IC₅₀ consistency and SAR response
Triplet Photoreactivity Probe
Quantified hydrogen abstraction rate
Triplet state reactivity and product selectivity
Organic Synthesis Building Block
High-purity specification
Lot-to-lot consistency and impurity control

XLogP3

2.9

Exact Mass

188.0296

Boiling Point

300.0 °C

Appearance

Solid powder

Melting Point

56.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

135-00-2

Wikipedia

2-Benzoylthiophene
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